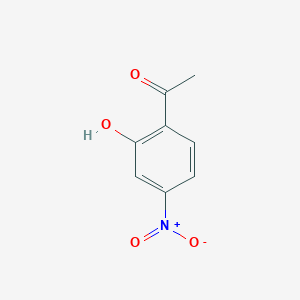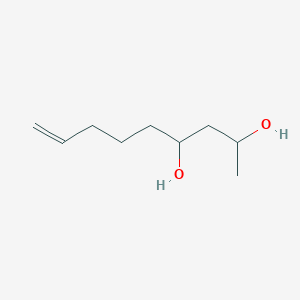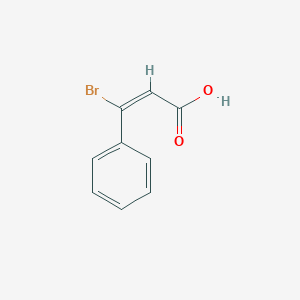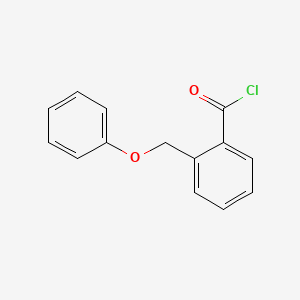
2-(Phenoxymethyl)benzoyl chloride
Übersicht
Beschreibung
2-(Phenoxymethyl)benzoyl chloride is an organic compound with the molecular formula C14H11ClO2. It is a benzoyl chloride derivative where the benzoyl group is substituted with a phenoxymethyl group. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry.
Wirkmechanismus
Target of Action
It’s structurally similar to phenoxymethylpenicillin , a penicillin antibiotic. Phenoxymethylpenicillin targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are critical for cell wall synthesis and maintenance, as well as cell division .
Mode of Action
Drawing parallels from phenoxymethylpenicillin, it can be inferred that it might inhibit the biosynthesis of cell wall mucopeptide . This is achieved by binding to specific PBPs inside the bacterial cell wall, disrupting the third and last stage of bacterial cell wall synthesis .
Biochemical Pathways
Considering its structural similarity to phenoxymethylpenicillin, it might affect the pathways involved in bacterial cell wall synthesis . The disruption of these pathways leads to the inhibition of bacterial growth .
Pharmacokinetics
Phenoxymethylpenicillin, a structurally similar compound, is known to be orally active . It is used to treat mild to moderate infections in the respiratory tract, skin, and soft tissues caused by penicillin G-sensitive microorganisms . The pharmacokinetics of Phenoxymethylpenicillin have been studied in adults, but there is a paucity of data to support the recommended dosing strategies .
Result of Action
Based on the action of phenoxymethylpenicillin, it can be inferred that the compound might lead to the disruption of bacterial cell wall synthesis, thereby inhibiting bacterial growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Phenoxymethyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-(phenoxymethyl)benzoic acid with thionyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds as follows:
C6H5CH2OC6H4COOH+SOCl2→C6H5CH2OC6H4COCl+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenoxymethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(phenoxymethyl)benzoic acid.
Reduction: It can be reduced to 2-(phenoxymethyl)benzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products
Wissenschaftliche Forschungsanwendungen
2-(Phenoxymethyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active molecules for research purposes.
Medicine: Utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride without the phenoxymethyl group.
2-(Methoxymethyl)benzoyl Chloride: Similar structure but with a methoxymethyl group instead of phenoxymethyl.
4-Chlorophenoxymethylbenzoyl Chloride: Contains a chlorine substituent on the phenoxymethyl group.
Uniqueness
2-(Phenoxymethyl)benzoyl chloride is unique due to the presence of the phenoxymethyl group, which can impart different reactivity and properties compared to other benzoyl chloride derivatives. This uniqueness makes it valuable in the synthesis of specific organic compounds that require this particular functional group arrangement .
Eigenschaften
IUPAC Name |
2-(phenoxymethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVCFPPYJUBGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576749 | |
| Record name | 2-(Phenoxymethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21733-94-8 | |
| Record name | 2-(Phenoxymethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




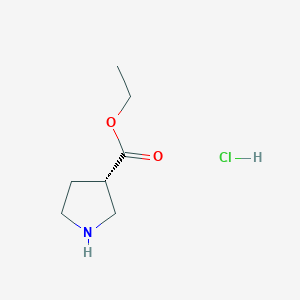
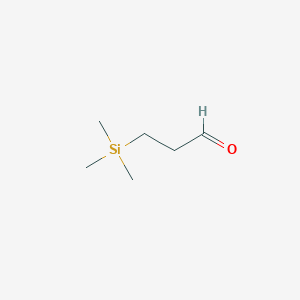



![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)
![2-Benzyl-2,8-diazadispiro[3.1.36.14]decane](/img/structure/B3031185.png)
